Synthesis and Characterization of 3-Amino-1-phenyl-2-pyrazolin-5-one: A Core Heterocyclic Scaffold
Synthesis and Characterization of 3-Amino-1-phenyl-2-pyrazolin-5-one: A Core Heterocyclic Scaffold
An In-depth Technical Guide for Drug Development Professionals
Abstract
3-Amino-1-phenyl-2-pyrazolin-5-one is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its pyrazolone core is a privileged structure in medicinal chemistry, notably found in analgesics, anti-inflammatory agents, and the neuroprotective drug Edaravone.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one via the condensation of phenylhydrazine and ethyl cyanoacetate. We offer an in-depth explanation of the reaction mechanism, a detailed experimental protocol, and a systematic workflow for the structural and purity verification of the final product using modern spectroscopic techniques. This document is intended to equip researchers, medicinal chemists, and process development scientists with the technical expertise required to reliably produce and validate this high-value chemical intermediate.
Introduction: The Significance of the Pyrazolone Scaffold
The pyrazolone ring system is a cornerstone in heterocyclic chemistry, renowned for its broad spectrum of biological activities.[5] Derivatives of this scaffold have been successfully developed into blockbuster drugs, highlighting its importance in pharmaceutical research. A prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), a potent antioxidant used clinically to manage recovery from stroke and to treat amyotrophic lateral sclerosis (ALS).[3][6]
The subject of this guide, 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS: 4149-06-8), is a close structural analog that offers unique synthetic utility.[7] The presence of a primary amino group at the C3 position, in addition to the active methylene group at C4, provides two distinct points for chemical modification. This dual functionality makes it an invaluable intermediate for creating diverse chemical libraries and for synthesizing complex target molecules, including specialized dyes and chromogenic reagents for glycan analysis.[1][8]
This guide provides an authoritative framework for the synthesis and characterization of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and high purity.
Synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one
Principle and Rationale
The synthesis of the pyrazolone ring is classically achieved through the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or equivalent functional group.[9] While the synthesis of Edaravone employs ethyl acetoacetate, the synthesis of its 3-amino analog requires a different β-ketoester to introduce the amine functionality. The logical and most common choice is ethyl cyanoacetate .
The reaction proceeds via a nucleophilic attack of phenylhydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence is a robust and efficient method for constructing the desired heterocyclic core. The choice of a base, such as sodium ethoxide, is critical as it facilitates the final tautomerization to the more stable pyrazolone form and ensures a high-yield reaction.
Reaction Mechanism Visualization
The following diagram illustrates the step-by-step mechanism for the formation of 3-Amino-1-phenyl-2-pyrazolin-5-one.
Caption: Reaction mechanism for pyrazolone synthesis.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Phenylhydrazine (Reagent Grade, ≥97%)
-
Ethyl cyanoacetate (Reagent Grade, ≥98%)
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
Apparatus:
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In the 250 mL three-neck flask under a dry atmosphere, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50 mmol) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (5.65 g, 50 mmol). Stir the mixture for 15 minutes at room temperature.
-
Phenylhydrazine Addition: Add phenylhydrazine (5.40 g, 50 mmol) dropwise to the mixture using the dropping funnel over a period of 20-30 minutes. An exothermic reaction will occur, and the color of the mixture may change.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly pour the cooled reaction mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution by slowly adding 1 M hydrochloric acid until the pH is approximately 5-6. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold deionized water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield a purified crystalline solid.
-
Dry the final product under vacuum to a constant weight. The expected product is a yellowish-brown or beige powder.[10][11]
-
Characterization and Quality Control
Unambiguous characterization is essential to confirm the structural integrity and purity of the synthesized 3-Amino-1-phenyl-2-pyrazolin-5-one. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Characterization Workflow
The following diagram outlines the logical flow for the comprehensive analysis of the synthesized product.
Caption: Workflow for product purification and characterization.
Physical Properties
A summary of the key physical and chemical identifiers for the target compound is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉N₃O | [7][10][12] |
| Molecular Weight | 175.19 g/mol | [7][10][12] |
| CAS Registry Number | 4149-06-8 | [7][13] |
| Appearance | White to brown to dark purple powder/crystal | [14] |
| Purity | >97.0% (TLC, HPLC) | [14] |
Spectroscopic Data Analysis
The combination of NMR, IR, and Mass Spectrometry provides definitive structural proof.
3.3.1. Mass Spectrometry (Electron Ionization)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment | Rationale | Reference(s) |
| 175 | [M]⁺ | Molecular Ion | [7][13] |
| 77 | [C₆H₅]⁺ | Loss of the pyrazolone ring, phenyl cation fragment | [7][13] |
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint and confirms the presence of the amine, carbonyl, and aromatic moieties.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference(s) |
| 3400 - 3200 | -NH₂ | N-H Stretch | [5][15] |
| 3100 - 3000 | Ar-H | C-H Stretch | [5] |
| ~1680 | C=O | Carbonyl Stretch (Amide-like) | [5] |
| ~1600 | C=N / C=C | Ring Stretch | [5] |
| 1500 - 1400 | C=C | Aromatic Ring Stretch | [5] |
3.3.3. ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below are typical values observed in a suitable deuterated solvent (e.g., DMSO-d₆).[13]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 - 7.6 | Multiplet | 2H (Aromatic, ortho to N) |
| ~7.5 - 7.3 | Multiplet | 2H (Aromatic, meta to N) |
| ~7.2 - 7.0 | Multiplet | 1H (Aromatic, para to N) |
| ~5.5 | Broad Singlet | 2H (-NH₂, amine) |
| ~3.4 | Singlet | 2H (-CH₂-, methylene) |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (C5) |
| ~155 | C-NH₂ (C3) |
| ~138 | Aromatic C (ipso, attached to N) |
| ~129 | Aromatic C (meta) |
| ~125 | Aromatic C (para) |
| ~118 | Aromatic C (ortho) |
| ~40 | -CH₂- (C4) |
Conclusion
This technical guide has detailed a reliable and well-documented methodology for the synthesis of 3-Amino-1-phenyl-2-pyrazolin-5-one. By following the outlined experimental protocol, which is grounded in established principles of heterocyclic chemistry, researchers can consistently produce this valuable intermediate. The comprehensive characterization workflow, integrating Mass Spectrometry, IR, and NMR spectroscopy, provides a robust system for verifying the structural identity and ensuring the high purity required for subsequent applications in drug discovery, materials science, and analytical chemistry.
References
-
Organic Chemistry Research. (2018). A one-pot pseudo five-component reaction for the synthesis of pyrazol-5-ols. orgchemres.org. [Link]
-
Antioxidants. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]
-
Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Springer. [Link]
-
Analytical Biochemistry. (2018). 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis. PubMed. [Link]
-
International Journal of Molecular Sciences. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]
-
ResearchGate. (2018). The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
International Journal of Molecular Sciences. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. [Link]
-
mzCloud. (2015). 3 Amino 1 phenyl 2 pyrazolin 5 one. mzCloud. [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. SynArchive. [Link]
-
NIST WebBook. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. NIST. [Link]
-
BioCrick. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one | CAS:4149-06-8. BioCrick. [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (2014). Reaction of Phenylhydrazo ethylacetoacetate. ijabpt.com. [Link]
-
ARKIVOC. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]
-
PubChem. (n.d.). 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. PubChem. [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. [Link]
-
Chegg.com. (2019). Solved 2.2 Phenylhydrazine reacts with ethyl acetoacetate to. Chegg.com. [Link]
-
MDPI. (2022). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central. [Link]
-
Cheméo. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. Cheméo. [Link]
-
MDPI. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. jocpr.com. [Link]
-
Molecules. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PubMed Central. [Link]
-
ResearchGate. (2015). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 3-Amino-1-phenyl-2-pyrazolin-5-one. MySkinRecipes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-1-phenyl-2-pyrazolin-5-one [myskinrecipes.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-1-phenyl-2-pyrazolin-5-one [webbook.nist.gov]
- 8. 3-Amino-1-phenyl-2-pyrazoline-5-ketone as a heterobifunctional chromogenic reagent to derivatize reducing glycans for subsequent online LC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
- 10. Page loading... [wap.guidechem.com]
- 11. 3-Amino-1-phenyl-2-pyrazolin-5-one, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. chemeo.com [chemeo.com]
- 13. 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | C9H9N3O | CID 77794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Amino-1-phenyl-2-pyrazolin-5-one | CymitQuimica [cymitquimica.com]
- 15. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
